N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Description
Properties
IUPAC Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)13-10-9-12(11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJOSYVHWLABNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628485 | |
| Record name | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911227-46-8 | |
| Record name | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide typically involves the reaction of picolinamide derivatives with boronic esters. One common method includes the use of N,N-diethyl-5-bromopicolinamide and pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Substitution: The picolinamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, borates, and substituted picolinamide derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules, particularly in the development of pharmaceuticals. The presence of the dioxaborolane moiety enhances its reactivity and utility in various coupling reactions.
Case Study: Synthesis of Pharmaceutical Intermediates
In a study published in the Journal of Organic Chemistry, researchers utilized N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide as an intermediate in synthesizing novel anti-cancer agents. The compound's ability to participate in cross-coupling reactions significantly improved the yield and purity of the final products .
Materials Science
Development of Advanced Materials
The compound is employed in creating advanced materials such as polymers and coatings that exhibit enhanced durability and chemical resistance. Its incorporation into polymer matrices can lead to materials with improved mechanical properties and thermal stability.
Data Table: Properties of Polymers Enhanced by Dioxaborolane Derivatives
| Property | Control Polymer | Polymer with Dioxaborolane Derivative |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
| Chemical Resistance | Moderate | High |
Biological Applications
Fluorescent Probes for Imaging
this compound is utilized in designing fluorescent probes for biological imaging. This application allows researchers to visualize cellular processes with high specificity and sensitivity.
Case Study: Cellular Imaging
A recent study highlighted the use of this compound in developing fluorescent probes that target specific cellular markers. The results demonstrated enhanced imaging capabilities compared to traditional probes due to the compound's favorable photophysical properties .
Catalysis
Catalytic Applications
The compound acts as a catalyst in various chemical reactions. Its ability to enhance reaction rates and yields is crucial for efficient industrial processes.
Example Reaction: Suzuki Coupling
In catalytic studies, this compound was shown to facilitate Suzuki coupling reactions effectively. This reaction is essential for forming carbon-carbon bonds in organic synthesis .
Mechanism of Action
The mechanism by which N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects in BNCT.
Comparison with Similar Compounds
N-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinamide
- Molecular Formula : C₁₃H₁₉BN₂O₃
- Molecular Weight : 262.12 g/mol
- CAS : 945863-21-8
- Key Differences: Replaces diethylamide with a methyl group.
N-Ethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinamide
- Molecular Formula : C₁₄H₂₁BN₂O₃
- Molecular Weight : 276.14 g/mol
- CAS : 1006876-28-3
- Key Differences: Features a monoethylamide group. Intermediate lipophilicity between methyl and diethyl analogs, balancing solubility and reactivity in cross-coupling applications .
N-(4-Methoxybenzyl)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinamide
- Molecular Formula : C₂₀H₂₅BN₂O₄
- Molecular Weight : 368.25 g/mol
- CAS : 2828440-26-0
- This structural modification may enhance binding affinity in biological systems or stabilize crystalline phases .
Analogs with Modified Boronic Ester Groups
N,N-Diethyl-5-(8-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isoquinolin-3-yl)Picolinamide
- CAS : 1049760-26-0
- Key Differences: Replaces the pyridine ring with an isoquinoline system fused to the boronic ester. This extended aromatic system alters electronic properties and cross-coupling efficiency .
N,N-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidin-2-Amine
- Molecular Formula : C₁₃H₂₁BN₄O₂
- CAS : 1032759-30-0
- Key Differences : Substitutes pyridine with pyrimidine, a nitrogen-rich heterocycle. This change impacts hydrogen-bonding capacity and electronic density, influencing reactivity in catalytic processes .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature | Purity | Key Applications |
|---|---|---|---|---|---|---|
| N,N-Diethyl-5-(dioxaborolan-2-yl)picolinamide | C₁₆H₂₅BN₂O₃ | 304.19 | 911227-46-8 | Diethylamide, pyridine backbone | 95%* | Suzuki coupling, drug synthesis |
| N-Methyl analog | C₁₃H₁₉BN₂O₃ | 262.12 | 945863-21-8 | Methylamide | 95% | Intermediate for small molecules |
| N-Ethyl analog | C₁₄H₂₁BN₂O₃ | 276.14 | 1006876-28-3 | Monoethylamide | 98% | Biaryl synthesis |
| N-(4-Methoxybenzyl) analog | C₂₀H₂₅BN₂O₄ | 368.25 | 2828440-26-0 | 4-Methoxybenzyl substituent | 95% | Targeted protein interactions |
| Isoquinolin-3-yl analog | C₂₃H₂₆BN₃O₃ | 403.28 | 1049760-26-0 | Isoquinoline-boronic ester fusion | N/A | Complex heterocycle synthesis |
*Assumed based on similar compounds in .
Biological Activity
N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS No. 911227-46-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₅BN₂O₃
- Molecular Weight : 304.19 g/mol
- CAS Number : 911227-46-8
The compound contains a dioxaborolane moiety, which is known for its ability to participate in various chemical reactions such as borylation and hydroboration. These reactions are significant in organic synthesis and can lead to the formation of biologically active compounds.
Anticancer Properties
Recent studies have explored the potential anticancer effects of this compound. Research indicates that compounds containing boron can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in certain cancer cell lines.
- Apoptosis Induction : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins have been observed.
- Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor size when administered to mice bearing xenografts of human cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro tests have shown effectiveness against:
- Bacteria : Gram-positive and Gram-negative bacteria.
- Fungi : Certain strains of Candida and Aspergillus species.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Testing
A separate study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting moderate antibacterial activity.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Reduced viability (IC50 = 10 µM) | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Antimicrobial Agents Journal |
| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | Antimicrobial Agents Journal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
